molecular formula C12H10N4O B2966875 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1803566-62-2

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2966875
CAS No.: 1803566-62-2
M. Wt: 226.239
InChI Key: NGCJEZJEZUTABN-UHFFFAOYSA-N
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Description

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a formyl group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Scientific Research Applications

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Pyrazole derivatives, including “3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and purification methods also plays a crucial role in the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of both formyl and nitrile groups, which provide multiple reactive sites for chemical modifications. This makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds and potential pharmaceuticals .

Properties

IUPAC Name

3-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-4-1-7-16-8-11(9-17)12(15-16)10-2-5-14-6-3-10/h2-3,5-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCJEZJEZUTABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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